molecular formula C8H8F2O2 B8763942 1-(Difluoromethoxy)-2-methoxybenzene

1-(Difluoromethoxy)-2-methoxybenzene

Cat. No.: B8763942
M. Wt: 174.14 g/mol
InChI Key: QJVGEFIZRJQOSG-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-2-methoxybenzene is an aromatic compound characterized by a benzene ring substituted with a difluoromethoxy (-OCF₂H) group at position 1 and a methoxy (-OCH₃) group at position 2. This dual substitution pattern confers unique physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs, making it a candidate for pharmaceutical and agrochemical applications . The difluoromethoxy group is a bioisostere of methoxy, often used to improve pharmacokinetic profiles by resisting oxidative metabolism .

Properties

Molecular Formula

C8H8F2O2

Molecular Weight

174.14 g/mol

IUPAC Name

1-(difluoromethoxy)-2-methoxybenzene

InChI

InChI=1S/C8H8F2O2/c1-11-6-4-2-3-5-7(6)12-8(9)10/h2-5,8H,1H3

InChI Key

QJVGEFIZRJQOSG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OC(F)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 1-(difluoromethoxy)-2-methoxybenzene with structurally and functionally related aromatic compounds, focusing on substituent effects and biological relevance:

Compound Name Substituents Molecular Formula Molecular Weight Key Features/Activity Reference
This compound -OCF₂H (C1), -OCH₃ (C2) C₈H₈F₂O₂ 186.14 Enhanced lipophilicity; potential metabolic stability due to difluoromethoxy group
DBMB (1-(2,3-Dibenzimidazol-2-ylpropyl)-2-methoxybenzene) -CH₂C₃H₃N₂ (C1), -OCH₃ (C2) C₂₄H₂₂N₄O 398.47 Syk kinase inhibitor (IC₅₀ ~5 µM); reduces NF-κB activity and inflammation in macrophages
1-(Difluoromethoxy)-4-methylbenzene -OCF₂H (C1), -CH₃ (C4) C₈H₈F₂O 158.15 Used in agrochemical synthesis; no direct anti-inflammatory data reported
2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene -Cl (C2), -OCF₂H (C3), -I (C4), -CH₃ (C1) C₈H₆ClF₂IO 318.49 Halogen-rich structure; potential intermediate in drug discovery
1-(Azidomethyl)-2-methoxybenzene -N₃CH₂ (C1), -OCH₃ (C2) C₈H₉N₃O 163.17 Azide-functionalized; used in click chemistry or as a synthetic precursor

Key Structural and Functional Insights:

Substituent Effects on Bioactivity: DBMB demonstrates significant anti-inflammatory activity via Syk kinase inhibition, attributed to its benzimidazole-propyl side chain, which interacts with the ATP-binding pocket of Syk . In contrast, this compound lacks this side chain, suggesting divergent biological targets.

Role of Halogenation :

  • Halogenated analogs like 2-Chloro-3-(difluoromethoxy)-4-iodo-1-methylbenzene exhibit increased molecular weight and polarity, which may influence binding specificity in medicinal chemistry applications .

Synthetic Utility :

  • Compounds like 1-(Azidomethyl)-2-methoxybenzene serve as versatile intermediates for further functionalization (e.g., Huisgen cycloaddition), whereas this compound’s stability makes it suitable for prolonged biological studies .

Research Findings and Mechanistic Considerations

  • DBMB’s Anti-Inflammatory Mechanism: DBMB inhibits Syk kinase, blocking downstream phosphorylation of PI3K/p85, PDK1, and Akt, thereby suppressing NF-κB-mediated transcription of pro-inflammatory genes (e.g., iNOS, COX-2) in LPS-stimulated macrophages .

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